molecular formula C11H19NO B14473501 Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime CAS No. 72727-66-3

Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime

Cat. No.: B14473501
CAS No.: 72727-66-3
M. Wt: 181.27 g/mol
InChI Key: BBXNPVHGHWFDRI-UHFFFAOYSA-N
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Description

Bicyclo[221]heptane-2-propanal, alpha-methyl-, oxime is a chemical compound with a unique bicyclic structure This compound is part of the norbornane family, which is known for its rigid and stable structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime typically involves the following steps:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core.

    Introduction of the propanal group: This step involves the addition of a propanal group to the bicyclic structure, which can be done through various organic reactions such as aldol condensation.

    Formation of the oxime: The final step involves the conversion of the aldehyde group to an oxime. This is typically done by reacting the aldehyde with hydroxylamine under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments would be crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitrile oxides

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis due to its stable bicyclic structure and reactive oxime group.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The bicyclic structure provides rigidity, which can affect the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: A simpler bicyclic compound without the oxime group.

    Bicyclo[2.2.1]heptane-2-methanol: Similar bicyclic structure but with a hydroxyl group instead of an oxime.

    Bicyclo[2.2.1]heptane, 2-methyl-: Another derivative of norbornane with a methyl group.

Uniqueness

Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime is unique due to the presence of the oxime group, which adds to its reactivity and potential applications. The combination of the rigid bicyclic structure and the reactive oxime group makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

72727-66-3

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

N-[3-(2-bicyclo[2.2.1]heptanyl)-2-methylpropylidene]hydroxylamine

InChI

InChI=1S/C11H19NO/c1-8(7-12-13)4-11-6-9-2-3-10(11)5-9/h7-11,13H,2-6H2,1H3

InChI Key

BBXNPVHGHWFDRI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CC2CCC1C2)C=NO

Origin of Product

United States

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